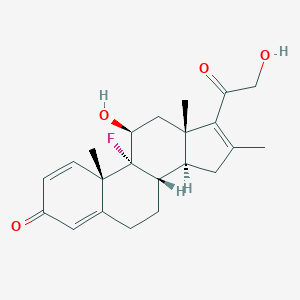

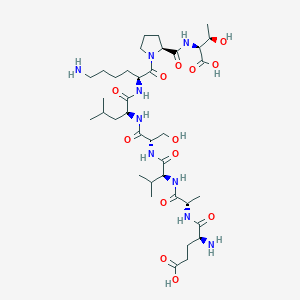

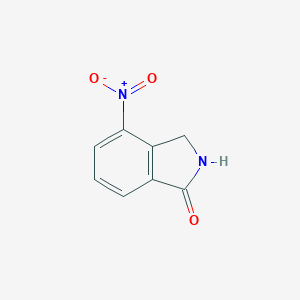

(2S)-2,5-二氨基-5-氧代(1,2,3,4,5-13C5)戊酸

描述

The exploration of complex organic molecules, including labeled compounds with isotopic enrichment, is crucial in understanding biochemical pathways and developing new materials with unique properties. Research into compounds like "(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid" encompasses synthesis strategies, molecular structure elucidation, reactivity, and physicochemical properties assessment.

Synthesis Analysis

Synthetic approaches to complex organic molecules often involve multi-step reactions, starting from readily available substrates. The preparation of isotopically labeled compounds, such as [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid, showcases a methodological framework for achieving high isotopic enrichment through a series of chemical transformations (Shrestha‐Dawadi & Lugtenburg, 2003).

Molecular Structure Analysis

The structural characterization of organic compounds involves spectroscopic techniques and, in many cases, X-ray crystallography. Studies on similar compounds, like the crystal structure analysis of 5-(2-methoxy-2-oxoethylamino)-5-oxo-4-(3,4,5-trimethoxybenzamido) pentanoic acid, provide insights into the molecular geometry, hydrogen bonding, and conformational dynamics (Wen, 2005).

Chemical Reactions and Properties

The reactivity of a compound is closely tied to its functional groups and molecular structure. For instance, the synthesis and reactivity of W(CO)5 complexes of related pentanoic acid derivatives have been explored, highlighting the role of metal-carbonyl tracers in labeling amino functions and understanding the compound's thermal stability and electrochemical properties (Kowalski et al., 2009).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and spectroscopic characteristics, are essential for understanding the behavior of organic compounds under various conditions. For example, the vibrational spectroscopy and DFT calculations on dipeptide analogs offer a detailed view of the compound's vibrational modes and contribute to the identification and characterization of organic molecules (Leyton et al., 2013).

Chemical Properties Analysis

Investigating the chemical properties includes studying the compound's reactivity, stability, and interactions with other molecules. Adsorption studies, such as the adsorption of pentanoic acid on α-Al2O3, provide insights into the surface chemistry and potential applications of organic compounds in catalysis and material science (Martinotto et al., 2017).

科学研究应用

胆囊收缩素研究中的药理学工具

(2S)-2,5-二氨基-5-氧代(1,2,3,4,5-13C5)戊酸衍生物,如洛格鲁肽,已被确定为一类新型非肽胆囊收缩素 (CCK) 拮抗剂。它们对胰腺 CCK 受体表现出很高的亲和力,并且在抑制各种生物系统中 CCK 诱导的效应方面具有强大且特异的功效。这使它们成为研究 CCK 功能的宝贵药理学工具 (Makovec 等人,1987).

金属羰基示踪剂

(2S)-2,5-二氨基-5-氧代(1,2,3,4,5-13C5)戊酸等化合物已用于合成 W(CO)5 配合物。这些配合物表现出强烈的红外吸收并具有热稳定性,使其适用于各种化学过程中作为金属羰基示踪剂 (Kowalski 等人,2009).

生物质衍生化学转化

该化合物与生物质衍生的乙酰丙酸的转化有关。它在催化氢化和氧化过程中发挥作用,导致形成有价值的工业化学品,如 γ-戊内酯 (GVL) (Gong 等人,2011).

抑制 Caspase-1

该化合物的衍生物因其对 caspase-1(炎症过程中至关重要的酶)的抑制作用而受到探索。这项研究为开发用于治疗应用的新型抑制剂提供了见解 (Brady, 1998).

一氧化氮合酶抑制

类似的化合物已被研究为一氧化氮合酶的抑制剂,一氧化氮合酶是参与各种生理过程的酶。该领域的研究所促进了潜在治疗剂的开发 (Ulhaq 等人,1998).

保护基化学

这些化合物在保护基化学中也很重要,特别是在由纤维素材料合成 α 和 β-葡萄糖异糖酸中。这种化学对于开发有价值的平台化学品至关重要 (Almond 等人,2018).

肿瘤成像

衍生物已被探索用于肿瘤成像,特别是在癌细胞中谷氨酰胺代谢增强的背景下。它们的特性使其成为开发新型诊断工具的有希望的候选者 (Huang 等人,2019).

属性

IUPAC Name |

(2R)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-GKVKFTTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)N)[13C@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)